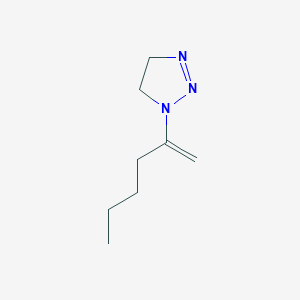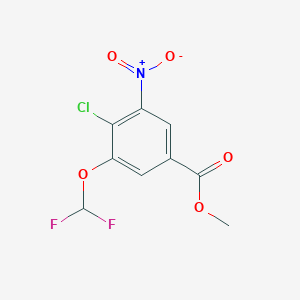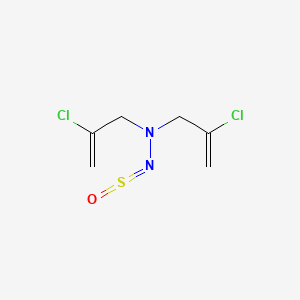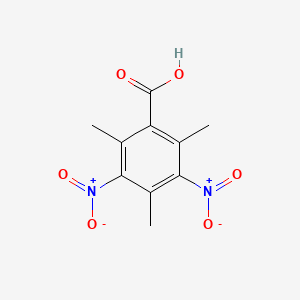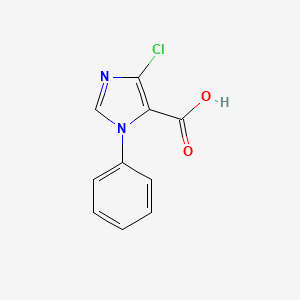
Fmoc-(s)-3-amino-2-(4-(tert-butyl)benzyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-(s)-3-amino-2-(4-(tert-butyl)benzyl)propanoic acid is a compound used primarily in the field of peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, which serves as a protective group for the amino function during peptide synthesis. The tert-butyl group provides steric hindrance, which can influence the reactivity and stability of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(s)-3-amino-2-(4-(tert-butyl)benzyl)propanoic acid typically involves the protection of the amino group with the Fmoc group. This is achieved through a series of reactions starting from the corresponding amino acid. The amino acid is first protected with the Fmoc group using reagents such as Fmoc-Cl in the presence of a base like diisopropylethylamine (DIPEA). The tert-butyl group is introduced via alkylation reactions using tert-butyl bromide under basic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process. These systems allow for better control over reaction conditions and can lead to higher yields and purities .
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-(s)-3-amino-2-(4-(tert-butyl)benzyl)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to reduce specific functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the amino group or the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, Fmoc-(s)-3-amino-2-(4-(tert-butyl)benzyl)propanoic acid is widely used in solid-phase peptide synthesis. The Fmoc group allows for the stepwise construction of peptides by protecting the amino group during coupling reactions .
Biology
In biological research, this compound is used to synthesize peptides that can be used as probes or inhibitors in various biological assays. These peptides can help in studying protein-protein interactions and enzyme activities.
Medicine
In medicine, peptides synthesized using this compound can be used as therapeutic agents. These peptides can act as drugs for treating diseases such as cancer, diabetes, and infectious diseases.
Industry
In the industrial sector, this compound is used in the production of peptide-based materials. These materials can have applications in drug delivery systems, biomaterials, and nanotechnology.
Mécanisme D'action
The mechanism of action of Fmoc-(s)-3-amino-2-(4-(tert-butyl)benzyl)propanoic acid primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The tert-butyl group provides steric hindrance, which can influence the reactivity and stability of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Fmoc-(s)-3-amino-2-(4-methyl)benzyl)propanoic acid
- Fmoc-(s)-3-amino-2-(4-ethyl)benzyl)propanoic acid
- Fmoc-(s)-3-amino-2-(4-isopropyl)benzyl)propanoic acid
Uniqueness
Fmoc-(s)-3-amino-2-(4-(tert-butyl)benzyl)propanoic acid is unique due to the presence of the tert-butyl group, which provides significant steric hindrance. This can influence the reactivity and stability of the compound, making it particularly useful in specific synthetic applications where such properties are desired .
Propriétés
Formule moléculaire |
C29H31NO4 |
|---|---|
Poids moléculaire |
457.6 g/mol |
Nom IUPAC |
(2S)-2-[(4-tert-butylphenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C29H31NO4/c1-29(2,3)21-14-12-19(13-15-21)16-20(27(31)32)17-30-28(33)34-18-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-15,20,26H,16-18H2,1-3H3,(H,30,33)(H,31,32)/t20-/m0/s1 |
Clé InChI |
YJKSTRQYRGWPHK-FQEVSTJZSA-N |
SMILES isomérique |
CC(C)(C)C1=CC=C(C=C1)C[C@@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




